3-(chloromethyl)-4-methanesulfonylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-4-methanesulfonylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-methanesulfonylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amine derivatives of thiophene.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methyl-substituted thiophenes
Scientific Research Applications
3-(chloromethyl)-4-methanesulfonylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, dyes, and materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)thiophene
- 4-methanesulfonylthiophene
- 3-(bromomethyl)-4-methanesulfonylthiophene
Uniqueness
3-(chloromethyl)-4-methanesulfonylthiophene is unique due to the presence of both chloromethyl and methanesulfonyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The chloromethyl group allows for versatile substitution reactions, while the methanesulfonyl group enhances solubility and stability .
Properties
IUPAC Name |
3-(chloromethyl)-4-methylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUJUKPFRAYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.